molecular formula C15H11FO3 B7962748 Methyl 3-fluoro-4-(4-formylphenyl)benzoate

Methyl 3-fluoro-4-(4-formylphenyl)benzoate

Cat. No.: B7962748
M. Wt: 258.24 g/mol
InChI Key: UBEKMAIGTDYIEW-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(4-formylphenyl)benzoate (CAS: 1820705-10-9) is a fluorinated aromatic ester with a biphenyl backbone. Its molecular formula is C₁₅H₁₁FO₃ (molar mass: 258.24 g/mol), featuring a fluorine atom at the 3-position of the benzoate ring and a formylphenyl group at the 4-position . Predicted physical properties include a density of 1.238 g/cm³ and a boiling point of 397.3°C, though experimental validation is pending . This compound is structurally tailored for applications in organic synthesis, particularly as a precursor for pharmaceuticals or liquid crystal materials, given its reactive formyl group and aromatic stability.

Properties

IUPAC Name

methyl 3-fluoro-4-(4-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-19-15(18)12-6-7-13(14(16)8-12)11-4-2-10(9-17)3-5-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKMAIGTDYIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(4-formylphenyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperature control, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(4-formylphenyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-(4-formylphenyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a building block in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-(4-formylphenyl)benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the structure and function of target molecules. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-fluoro-4-formylbenzoate (CAS: 85070-58-2)
  • Structure : Fluorine at 2-position, formyl at 4-position on benzoate.
  • Key Differences : The shifted fluorine alters electronic effects, reducing steric hindrance compared to the 3-fluoro isomer. This may enhance reactivity in nucleophilic substitutions .
  • Applications : Likely used in coupling reactions for drug intermediates.
Methyl 3-fluoro-4-(hydroxymethyl)benzoate (CAS: 937636-18-5)
  • Structure : Hydroxymethyl (-CH₂OH) replaces the formylphenyl group.
  • Key Differences: The hydroxymethyl group increases hydrophilicity, improving aqueous solubility.
  • Applications: Potential use in polymer chemistry or prodrug design.
Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS: 176694-36-3)
  • Structure : Trifluoromethyl (-CF₃) at 3-position, fluorine at 4-position.
  • Key Differences : The electron-withdrawing -CF₃ group significantly lowers electron density, making the ester more resistant to hydrolysis but less reactive in electrophilic substitutions .
  • Applications : Valued in agrochemicals for its metabolic stability.

Biphenyl Derivatives with Formyl Groups

Methyl 2-fluoro-5-(4-formylphenyl)benzoate (CAS: 1393442-20-0)
  • Structure : Fluorine at 2-position, formylphenyl at 5-position.
  • Applications: Suited for asymmetric catalysis or nonlinear optical materials.
Methyl 4-fluoro-2-(4-formylphenyl)benzoate (CAS: 1820640-31-0)
  • Structure : Fluorine at 4-position, formylphenyl at 2-position.
  • Key Differences : The ortho-substituted formylphenyl group creates steric hindrance, limiting rotational freedom and altering crystal packing behavior .
  • Applications: Investigated in self-assembled monolayers (SAMs) for nanotechnology.

Benzimidazole-Containing Analogs

Methyl 3-Fluoro-4-[(2-methyl-1-benzimidazolyl)methyl]benzoate (Compound 22d)
  • Structure : Benzimidazole ring replaces the formylphenyl group.
  • Key Differences : The benzimidazole moiety enhances hydrogen-bonding capacity and aromatic stacking, making it suitable for targeting biological receptors (e.g., histone deacetylase inhibitors) .
  • Molecular Weight : 299.1 g/mol (higher than the target compound due to the benzimidazole group).
  • Synthesis : Prepared via SN2 reactions using brominated intermediates and benzimidazole precursors .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Density (g/cm³)
Target Compound 258.24 3-Fluoro, 4-(4-formylphenyl) 397.3 (predicted) 1.238 (predicted)
Methyl 2-fluoro-4-formylbenzoate 182.14 2-Fluoro, 4-formyl N/A N/A
Methyl 4-fluoro-3-(CF₃)benzoate 236.14 4-Fluoro, 3-CF₃ N/A N/A
Compound 22d (benzimidazole) 299.1 3-Fluoro, benzimidazole N/A N/A
  • Polarity : The target compound’s formyl group increases polarity compared to methyl or trifluoromethyl analogs, enhancing solubility in polar aprotic solvents like DMF .
  • Thermal Stability : Higher predicted boiling point (397.3°C) than simpler esters due to extended conjugation and biphenyl rigidity .

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